molecular formula C13H13ClF3NO B3010734 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-04-4

2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3010734
CAS No.: 1397197-04-4
M. Wt: 291.7
InChI Key: XFKFXDUEYYHPKA-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide is an organic compound that features a chloroacetamide core with cyclopropylmethyl and trifluoromethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Chloroacetamide Core: This can be achieved by reacting chloroacetyl chloride with an amine.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the amide nitrogen with cyclopropylmethyl bromide under basic conditions.

    Attachment of the Trifluoromethylphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a suitable trifluoromethylphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group of the acetamide.

    Substitution: The chloro group can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications.

Biology

Biologically, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide: can be compared with other chloroacetamide derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound can significantly alter its chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets, making it unique compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-7-12(19)18(8-9-1-2-9)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKFXDUEYYHPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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